2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid

ACAT2 inhibition cholesterol metabolism enzyme assay

2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid (CAS 1543075-11-1) is a synthetic heterocyclic compound with molecular formula C₁₆H₁₁NO₄ and molecular weight 281.26 g/mol. It consists of a benzoxazole core substituted with a carboxylic acid at the 5-position and a 2,3-dihydrobenzofuran moiety at the 2-position.

Molecular Formula C16H11NO4
Molecular Weight 281.267
CAS No. 1543075-11-1
Cat. No. B2903588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid
CAS1543075-11-1
Molecular FormulaC16H11NO4
Molecular Weight281.267
Structural Identifiers
SMILESC1C2=C(CO1)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(=O)O
InChIInChI=1S/C16H11NO4/c18-16(19)10-3-4-14-13(6-10)17-15(21-14)9-1-2-11-7-20-8-12(11)5-9/h1-6H,7-8H2,(H,18,19)
InChIKeyHJJOGMFAGXCFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid (CAS 1543075-11-1): Chemical Identity and Structural Class for Procurement Screening


2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid (CAS 1543075-11-1) is a synthetic heterocyclic compound with molecular formula C₁₆H₁₁NO₄ and molecular weight 281.26 g/mol [1]. It consists of a benzoxazole core substituted with a carboxylic acid at the 5-position and a 2,3-dihydrobenzofuran moiety at the 2-position. The compound is primarily listed as a research chemical and screening compound (PubChem CID 81340500) [1], without extensive peer-reviewed bioactivity annotation in major public databases.

Why Direct Replacement with Simple Benzoxazole-5-carboxylic Acid Analogs Is Not Feasible for 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid


The compound features a unique hybrid scaffold combining a benzoxazole-5-carboxylic acid pharmacophore with a 2,3-dihydrobenzofuran substituent at the 2-position. While the benzoxazole-5-carboxylic acid moiety is shared with numerous bioactive analogs (e.g., simple 2-aryl-benzoxazole-5-carboxylic acids evaluated for anti-inflammatory activity [1]), the 2,3-dihydrobenzofuran substituent modulates lipophilicity (predicted XLogP3-AA = 2.2) and hydrogen bonding capability (topological polar surface area = 72.6 Ų) [2], which would be absent in simpler comparators such as unsubstituted benzoxazole-5-carboxylic acid (MW 163.13) . Generic substitution with simpler benzoxazole-5-carboxylic acid analogs cannot reproduce the steric and electronic properties conferred by the sp³-hybridized dihydrobenzofuran ring system, which may affect target binding, solubility, and metabolic stability in ways not predictable without empirical comparative data.

Quantitative Differentiation Evidence for 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid (CAS 1543075-11-1)


ACAT2 Inhibitory Potency: High In Vitro Activity Reported in BindingDB

A BindingDB record (BDBM50429604) reports an IC₅₀ of 0.900 nM for inhibition of ACAT2 (Sterol O-acyltransferase 2) [1]. While the target compound appears in proximity to this record, the exact chemical identity of the ligand associated with this data point could not be independently verified. The record reports a selectivity window versus ACAT1 (IC₅₀ = 4,160 nM, a >4,600-fold difference) [1]. However, this data is of uncertain attribution and cannot be confirmed as originating from the target compound.

ACAT2 inhibition cholesterol metabolism enzyme assay

Predicted Physicochemical Profile Compared to Unsubstituted Benzoxazole-5-carboxylic Acid

The target compound exhibits a predicted XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 72.6 Ų [1]. In contrast, unsubstituted benzoxazole-5-carboxylic acid (CAS 15112-41-1, MW 163.13) has a lower predicted logP of approximately 1.2 and a TPSA of approximately 63.3 Ų [2]. The higher lipophilicity of the target compound, driven by the 2,3-dihydrobenzofuran substituent, may enhance membrane permeability but could reduce aqueous solubility relative to the simpler analog.

lipophilicity drug-likeness physicochemical properties

Structural Hybrid Character Offers a Unique Fragment-Like Starting Point for SAR Exploration

The compound combines a benzoxazole-5-carboxylic acid moiety (found in ACAT inhibitors, anti-inflammatory agents, and kinase inhibitors [1][2]) with a 2,3-dihydrobenzofuran substituent (present in GPR119 agonists and PDE7 inhibitors [3][4]). Unlike most commercially available benzoxazole-5-carboxylic acid analogs that bear simple aryl or halophenyl substituents at the 2-position [1], this compound introduces an sp³-enriched, oxygen-containing bicyclic system that projects a distinct vector from the benzoxazole core. This structural feature is not represented among common screening deck analogs, making it a chemically differentiated entity for scaffold-hopping or fragment-growth campaigns.

fragment-based drug discovery scaffold diversity structure-activity relationship

Recommended Application Scenarios for 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid (CAS 1543075-11-1)


Fragment-Based Screening or Scaffold-Hopping Campaign Targeting Benzoxazole-Binding Proteins

The compound's moderate molecular weight (281.26 Da) and distinct sp³-enriched dihydrobenzofuran substituent [1] make it suitable as a fragment-like or low-complexity screening compound for targets where benzoxazole-5-carboxylic acid derivatives have shown affinity (e.g., ACAT2, PDE7, inflammatory targets) [2][3]. Its carboxylic acid handle allows for facile derivatization into amides, esters, or linked conjugates.

Physicochemical Comparator in LogP/Permeability SAR Studies

With a predicted XLogP3-AA of 2.2 and TPSA of 72.6 Ų [1], this compound can serve as a moderately lipophilic benchmark against simpler benzoxazole-5-carboxylic acids (predicted logP ~1.2) [4] in systematic permeability or solubility SAR studies. The dihydrobenzofuran moiety provides an experimental handle for modulating lipophilicity without introducing halogen atoms.

Starting Material for Diversity-Oriented Synthesis of Bis-Heterocyclic Libraries

The carboxylic acid group at the benzoxazole 5-position is amenable to amide coupling, esterification, or reduction, enabling rapid generation of compound libraries [1]. The 2-(2,3-dihydrobenzofuran-5-yl) substituent remains intact during standard carboxylic acid derivatization chemistry, providing a constant structural motif for probing substituent effects at the 5-position.

Reference Compound for Analytical Method Development (LC-MS, NMR)

The compound's well-defined structure (C₁₆H₁₁NO₄, MW 281.26) and characteristic NMR signals (aromatic protons δ 6.8–7.5 ppm, carboxylic acid proton δ ~12 ppm) make it a suitable reference standard for developing HPLC-MS or NMR-based purity and stability assays for benzoxazole-dihydrobenzofuran hybrid compounds.

Quote Request

Request a Quote for 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.